![molecular formula C8H7ClO3S B2394901 4-Chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol CAS No. 2230802-97-6](/img/structure/B2394901.png)
4-Chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol
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Description
4-Chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol (CBDT) is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. CBDT is a benzothiophene derivative that has been synthesized using various methods. In
Scientific Research Applications
- Regulatory Status :
- Activity : It shows potential as an anticancer agent, although further research is needed to explore its mechanism of action and efficacy .
- In 2010, researchers reported the synthesis of related compounds (3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides) as positive allosteric modulators of AMPA receptors. One specific derivative, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, exhibited strong activity in vitro .
Plant Growth Regulation
Anticancer Potential
Pharmacokinetics and Stability
Positive Allosteric Modulation of AMPA Receptors
properties
IUPAC Name |
4-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-5-2-1-3-7-8(5)6(10)4-13(7,11)12/h1-3,6,10H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJFWYOMDUHBKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C=CC=C2Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
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